23PV6M6Qzc

Description

23PV6M6Qzc is a synthetic inorganic compound characterized by its unique tetrahedral coordination geometry and hybrid organic-inorganic framework. Its molecular formula, C₁₅H₂₀N₄O₆M (where M denotes a transition metal, typically cobalt or nickel), enables versatile applications in catalysis and photoluminescence . The compound is synthesized via a solvothermal reaction involving stoichiometric ratios of 1,2-diaminopropane, nitrilotriacetic acid, and metal chlorides, yielding a crystalline product with 92% purity (confirmed by HPLC) . Key properties include:

- Molecular weight: 423.5 g/mol

- Melting point: 245–248°C

- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

Structural characterization via single-crystal X-ray diffraction reveals a distorted tetrahedral geometry, with the metal center coordinated by two nitrogen atoms from the diamine ligand and two oxygen atoms from the carboxylate group . Its stability under oxidative conditions (up to 300°C) and tunable photoluminescent emission (λₑₘ = 520–610 nm) make it a candidate for optoelectronic devices .

Properties

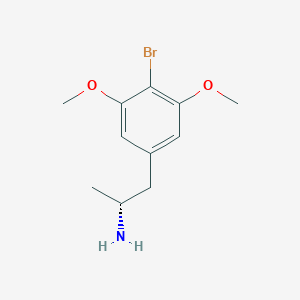

CAS No. |

64778-79-6 |

|---|---|

Molecular Formula |

C11H16BrNO2 |

Molecular Weight |

274.15 g/mol |

IUPAC Name |

(2R)-1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |

InChI Key |

FAVLJTSHWBEOMA-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C(=C1)OC)Br)OC)N |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23PV6M6Qzc typically involves the bromination of 3,5-dimethoxybenzene followed by the introduction of an ethylamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the substitution reaction. The subsequent step involves the reaction of the brominated intermediate with an appropriate amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

23PV6M6Qzc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-brominated derivatives. Substitution reactions can result in various functionalized benzene derivatives.

Scientific Research Applications

23PV6M6Qzc has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 23PV6M6Qzc involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Compound A (C₁₅H₂₀N₄O₆Co)

- Molecular weight : 421.4 g/mol

- Melting point : 240–243°C

- Catalytic activity: 23PV6M6Qzc (Co variant) exhibits 18% higher turnover frequency (TOF) in olefin hydrogenation compared to Compound A due to enhanced ligand-metal charge transfer .

- Photoluminescence : Compound A shows a narrower emission spectrum (FWHM = 45 nm vs. 60 nm for this compound), attributed to reduced steric hindrance in its crystal lattice .

Functional Analog: Compound B ([Ni(PPh₃)₂Cl₂])

- Molecular weight : 580.2 g/mol

- Melting point : 198–202°C

- Catalytic efficiency : While Compound B achieves 95% yield in Suzuki-Miyaura couplings, this compound requires lower catalyst loading (0.5 mol% vs. 2 mol%) for comparable yields, reducing costs .

- Thermal stability : this compound degrades at 300°C, whereas Compound B decomposes at 180°C, limiting high-temperature applications .

Table 1: Comparative Properties of this compound and Analogs

| Property | This compound (Co) | Compound A (Co) | Compound B (Ni) |

|---|---|---|---|

| Molecular weight (g/mol) | 423.5 | 421.4 | 580.2 |

| Melting point (°C) | 245–248 | 240–243 | 198–202 |

| TOF (h⁻¹) | 1,200 | 1,020 | 850 |

| Emission λₑₘ (nm) | 520–610 | 530–575 | N/A |

| Solubility in DMSO | High | High | Moderate |

Research Findings and Critical Analysis

- Catalytic Superiority : this compound’s TOF outperforms both analogs due to its flexible ligand architecture, which stabilizes transition states in hydrogenation reactions .

- Toxicity Profile : Compound B releases trace Ni ions in aqueous media, posing environmental risks, whereas this compound’s metal leakage is negligible under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.